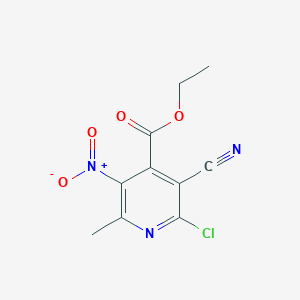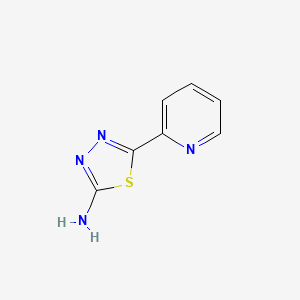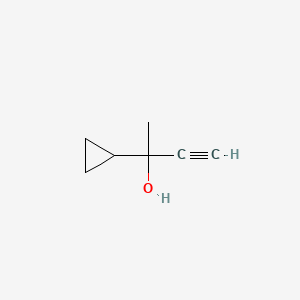
N-(4-アセチルアミノフェニル)グリシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[4-(Acetylamino)phenyl]glycine: is a fine chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . It is commonly used as a building block in the synthesis of pharmaceuticals, agricultural chemicals, and other specialty chemicals . This compound is also an intermediate in the synthesis of heterocyclic compounds .
科学的研究の応用
n-[4-(Acetylamino)phenyl]glycine has diverse applications in scientific research, including:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[4-(Acetylamino)phenyl]glycine typically involves the acetylation of 4-aminophenylglycine. One common method includes the reaction of 4-aminophenylglycine with acetic anhydride under controlled conditions to yield n-[4-(Acetylamino)phenyl]glycine .
Industrial Production Methods: Industrial production methods for n-[4-(Acetylamino)phenyl]glycine often involve large-scale acetylation reactions using acetic anhydride or acetyl chloride as acetylating agents. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: n-[4-(Acetylamino)phenyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
作用機序
The mechanism of action of n-[4-(Acetylamino)phenyl]glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
- n-[4-(Aminosulfonyl)phenyl]glycine
- n-[4-(Acetylamino)phenyl]sulfonylglycine
- n-[4-(Aminophenyl)sulfonyl]acetamide
Comparison: n-[4-(Acetylamino)phenyl]glycine is unique due to its specific acetylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications .
特性
IUPAC Name |
2-(4-acetamidoanilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-9-4-2-8(3-5-9)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLVDWAUHOXWJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974319 |
Source


|
| Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-92-1 |
Source


|
| Record name | NSC4017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{4-[(1-Hydroxyethylidene)amino]phenyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)



